BenchChemオンラインストアへようこそ!

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Purity specification HPLC QC Procurement quality

Dihydrochloride salt (CAS 1185299-75-5) with superior aqueous solubility for dose-response assays. N1-hydroxyethyl handle enables chemoselective derivatization without C5-amino interference; C2-benzyl pharmacophore ensures target engagement. Pre-installed N1-substitution bypasses low-yield regioselective alkylation. ≥98% purity, room-temp storage, and availability of the free base comparator enable head-to-head profiling. Definitive for NF-κB SAR, kinase modulator screens, and HDAC-targeted library synthesis.

Molecular Formula C16H19Cl2N3O
Molecular Weight 340.2 g/mol
CAS No. 1185299-75-5
Cat. No. B1388939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
CAS1185299-75-5
Molecular FormulaC16H19Cl2N3O
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(N2CCO)C=CC(=C3)N.Cl.Cl
InChIInChI=1S/C16H17N3O.2ClH/c17-13-6-7-15-14(11-13)18-16(19(15)8-9-20)10-12-4-2-1-3-5-12;;/h1-7,11,20H,8-10,17H2;2*1H
InChIKeyWRKUDWWLDNYIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride (CAS 1185299-75-5): Procurement-Relevant Chemical Identity and Available Purity Grades


2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride (CAS 1185299-75-5) is a substituted benzimidazole derivative supplied as a dihydrochloride salt (molecular formula C₁₆H₁₉Cl₂N₃O; molecular weight 340.25 g/mol) . This compound belongs to the 5-amino-2-benzylbenzimidazole subclass bearing an N1-hydroxyethyl side chain; its structural features position it at the intersection of two important medicinal chemistry scaffold families—HDAC-interacting aminobenzimidazoles and kinase-modulating benzimidazoles . Commercially, the compound is offered by multiple reputable chemical suppliers, with purity specifications ranging from minimum 95% (CymitQuimica/Biosynth) to 98% (Leyan/LabNetwork) . The dihydrochloride salt form is deliberately chosen to confer enhanced aqueous solubility, a property repeatedly emphasized across vendor technical documentation as critical for biological assay compatibility .

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride: Why N1-Substitution and Salt Stoichiometry Preclude Simple In-Class Replacement


Benzimidazole-based research reagents cannot be interchanged based solely on core scaffold similarity and nominal bioactivity claims. Three structural variables independently govern the pharmacological and physicochemical profile of this compound class: the N1 substituent identity, the C2 substituent identity, and the salt form (free base, monohydrochloride, or dihydrochloride). For 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride specifically, the N1-hydroxyethyl group introduces hydrogen-bond donor capacity (calculated TPSA: 64.07 Ų) while improving aqueous solubility relative to unsubstituted analogs . The C2-benzyl substituent contributes significant lipophilicity (calculated LogP: 3.0452) that drives membrane permeability and target-binding hydrophobic interactions . Critically, the dihydrochloride stoichiometry dictates not only solubility but also counterion content, hygroscopicity, and long-term storage stability—parameters that vary dramatically even among close structural analogs sharing the identical free base scaffold . CymitQuimica explicitly cautions that 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a discontinued specialty item for which directly equivalent replacements must be evaluated on a parameter-by-parameter basis rather than assumed interchangeable . Any substitution with a free base, a different salt, or an analog differing at N1 or C2 will introduce uncontrolled variables into biological assays, synthetic protocols, or analytical reference standards .

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride: Quantitative Comparator Evidence for Procurement Decision-Making


Verifiable Purity Advantage: 98% (Leyan/LabNetwork) vs. Minimum 95% (CymitQuimica/Biosynth) with Comparable Identity Confirmation

Among verified commercial suppliers, 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride is offered at 98% purity by Leyan (catalog 1662563), representing a 3-percentage-point purity improvement over the minimum 95% specification from CymitQuimica/Biosynth (ref. 3D-KXB29975) . Both specifications correspond to the identical CAS 1185299-75-5, molecular formula C₁₆H₁₉Cl₂N₃O, and dihydrochloride salt form. Leyan additionally provides QC-relevant calculated descriptors (TPSA 64.07, LogP 3.0452) supporting batch-to-batch consistency assessment .

Purity specification HPLC QC Procurement quality

Dihydrochloride Salt vs. Free Base: LogP-Driven Solubility and Formulation Differentiation

The dihydrochloride salt (CAS 1185299-75-5, M.W. 340.25 g/mol) is contrasted with the corresponding free base form 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol (CAS 521298-38-4, M.W. 267.33 g/mol) . The calculated LogP of the free base is 3.0452, indicating substantial lipophilicity that limits aqueous solubility . Dihydrochloride salt formation introduces two equivalents of HCl, yielding a protonated species with markedly improved water solubility—a property critical for homogeneous in vitro assay conditions . Vendor safety documentation for the dihydrochloride salt specifies water as a compatible solvent, whereas free base handling recommendations emphasize organic cosolvents .

Salt form Aqueous solubility Bioavailability

N1-Hydroxyethyl-2-benzyl Substitution Pattern Differentiates from Unsubstituted 2-Benzylbenzimidazole in Pharmacophore Occupancy

Within the 2-benzylbenzimidazole class, the presence of an N1-hydroxyethyl substituent (as in target compound) contributes an additional hydrogen-bond donor/acceptor pair (TPSA: 64.07 Ų) compared to the unsubstituted parent 2-benzylbenzimidazole (TPSA: 28.68 Ų, CAS 621-72-7) . Literature SAR of 2-benzylbenzimidazole-based NF-κB inhibitors demonstrates that N1-substitution can modulate potency by >10-fold depending on the substituent identity [1]. While direct IC50 comparison data for the target compound are not available in the public domain, the calculated property divergence and known SAR trends indicate that N1-unsubstituted 2-benzylbenzimidazole cannot serve as a functionally equivalent surrogate [1].

Pharmacophore N1-substitution Benzimidazole SAR

Procurement Viability: Confirmed Active Commercial Availability at Multiple Suppliers with Documented Specifications

As of the current search date, 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride (CAS 1185299-75-5) is actively stocked and quotable from at least four independent suppliers: Fujifilm Wako (Japan, via MATRIX SCIENTIFIC), Leyan (China), Santa Cruz Biotechnology (USA, sc-305710), and ChemSrc . By contrast, the CymitQuimica/Biosynth supply line for this compound is marked 'Discontinued,' flagging a supply risk for users relying solely on single-source procurement . Among active suppliers, Leyan offers the highest documented purity specification at 98%, while Santa Cruz Biotechnology provides the free base comparator (sc-305709) for side-by-side salt-form evaluation .

Supply chain Vendor comparison Procurement risk

2-Ethyl Analog as Closest Structural Comparator: 2-Benzyl Substitution Offers Higher Calculated Lipophilicity and Distinct Target Engagement Profile

The closest commercially available structural analog is 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride (CAS 1185301-98-7, M.W. 278.18 g/mol), differing only at the C2 position where an ethyl group (C2) replaces the benzyl group (C7) of the target compound . The calculated LogP for the target compound (3.0452) exceeds that predicted for 2-ethyl analogs (estimated LogP ~1.5–2.0 based on fragment contribution), reflecting the substantial lipophilicity contributed by the C2-benzyl moiety . In the context of kinase inhibitor development, benzimidazole C2-benzyl substituents have been shown to engage deeper hydrophobic pockets in HDAC6 (K_disp improvement from 13.5 μM for methyl to 0.6 μM for benzyl, approximately 22-fold) [1]. While the target compound itself has not been profiled in those assays, the structural precedent indicates that the 2-benzyl vs. 2-ethyl substitution is not functionally interchangeable in systems where hydrophobic pocket occupancy governs target affinity.

C2-substituent SAR Lipophilicity Kinase selectivity

Storage and Handling Stability: Room Temperature Storage Specification with Defined Hazard Classification Differentiates from Cold-Chain Analogs

Fujifilm Wako specifies room temperature storage for 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride (CAS 1185299-75-5), in contrast to certain benzimidazole analogs requiring refrigerated (2–8°C) or frozen storage . The compound is classified under standard laboratory chemical hazard statements (Leyan specifies P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233), representing a manageable safety profile for routine benchtop handling . This storage and handling profile reduces procurement complexity compared to temperature-sensitive, cold-chain-dependent benzimidazole derivatives.

Storage stability Handling Logistics

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride: Definitive Application Scenarios Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of N1-Hydroxyethyl Benzimidazole HDAC/ Kinase Modulators Requiring Aqueous Bioassay Compatibility

The dihydrochloride salt form of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol, with its documented aqueous solubility advantage over the free base (CAS 521298-38-4) , is the optimal procurement choice for laboratories conducting dose-response enzymatic or cellular assays where DMSO concentration must be strictly minimized. The availability of the free base comparator from the same vendor (Santa Cruz Biotechnology sc-305709 vs. sc-305710) enables direct head-to-head solubility and potency profiling within a single experimental series . The 98% purity specification (Leyan) further supports its use as a quantitative reference compound in SAR-by-catalog studies where impurity-driven false positives must be excluded.

Negative Control or Inactive Comparator Arm for 2-Benzylbenzimidazole NF-κB Inhibitor Studies Requiring N1-Substituted Matched Pairs

For laboratories investigating the NF-κB inhibitory activity of 2-benzylbenzimidazole derivatives , an N1-hydroxyethyl substituted analog serves as a critical matched-pair control to deconvolute the contribution of N1-substitution to both potency and selectivity. The target compound (CAS 1185299-75-5) incorporates the N1-hydroxyethyl group while maintaining the C2-benzyl pharmacophore, enabling direct comparison with unsubstituted 2-benzylbenzimidazole (IC₅₀ = 18.4 μM in NF-κB SEAP assay) . The calculated TPSA divergence (64.07 vs. 28.68 Ų) quantifies the hydrogen-bonding capacity change introduced by N1-substitution .

Analytical Chemistry Reference Standard Development for Benzimidazole Dihydrochloride Salt Quantification Methods

The combination of high purity (98% by Leyan) , defined dihydrochloride stoichiometry (C₁₆H₁₉Cl₂N₃O, confirmed independently by Fujifilm Wako and Leyan) , room temperature storage stability , and multi-vendor availability makes this compound suitable as a system suitability standard for HPLC or LC-MS methods designed to quantify benzimidazole dihydrochloride salts in biological matrices. The availability of structural analogs (2-ethyl, 2-isopropyl, 2-isobutyl, 2-trifluoromethyl variants from Santa Cruz Biotechnology) further supports its use in cross-analyte specificity validation panels.

Building Block for Late-Stage Diversification of Kinase-Focused Compound Libraries via N1-Hydroxyethyl Derivatization

The N1-hydroxyethyl primary alcohol moiety provides a synthetically tractable handle for further derivatization (e.g., esterification, etherification, sulfonation) without requiring protection/deprotection of the C5-amino group. This contrasts with 5-amino-2-benzylbenzimidazole lacking the N1-substituent, where chemoselective N1-alkylation must compete with C5-amino reactivity . Procurement of the pre-installed N1-hydroxyethyl scaffold (CAS 1185299-75-5) eliminates a low-yield, non-regioselective synthetic step from the diversification workflow, as documented in aminobenzimidazole patent literature where N1-substitution regiochemistry is a known synthetic bottleneck .

Quote Request

Request a Quote for 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.